Superior Auxin Antagonist Potency: 3,4-Dichlorophenoxyacetone Shows 62 μg/mL Half-Maximal Growth Inhibition vs 2,4-Dichloro Isomer at 86 μg/mL
In a head-to-head comparison of six dichlorophenoxyacetones evaluated for auxin antagonist activity using Avena coleoptile straight-growth assays, the 3,4-dichloro isomer exhibited the lowest half-maximal inhibitory concentration among all tested compounds. The 3,4-dichlorophenoxyacetone derivative—the ketone analog directly synthesizable from (3,4-dichlorophenoxy)acetyl chloride—achieved 50% growth inhibition at 62 μg/mL, compared to 86 μg/mL for the 2,4-dichloro isomer and 106 μg/mL for the 2,3-dichloro isomer [1].
| Evidence Dimension | Half-maximal growth inhibitory concentration (IC₅₀) in auxin antagonist assay |
|---|---|
| Target Compound Data | 3,4-dichlorophenoxyacetone: 62 μg/mL |
| Comparator Or Baseline | 2,4-dichlorophenoxyacetone: 86 μg/mL; 2,3-dichlorophenoxyacetone: 106 μg/mL; 2,5-dichlorophenoxyacetone: 80 μg/mL |
| Quantified Difference | 3,4-dichloro isomer is 28% more potent (lower IC₅₀) than 2,4-dichloro isomer and 41% more potent than 2,3-dichloro isomer |
| Conditions | Avena coleoptile straight growth assay; indoleacetic acid (auxin) supplemented; inhibition measured relative to unaugmented control growth |
Why This Matters
For research programs developing auxin-based herbicides or plant growth regulators, the 3,4-dichloro substitution pattern yields the highest potency among tested dichloro isomers, enabling lower application rates or more selective formulations [1].
- [1] Masingale, R. E., Lewis, J. E., Bryant, S. R., & Skinner, C. G. (1968). Inhibitory effects of dichlorophenoxyacetones on auxin-induced growth of Avena coleoptile sections. Plant Physiology, 43(4), 641–644. View Source
